molecular formula C16H15FN2O3 B4685811 ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B4685811
M. Wt: 302.30 g/mol
InChI Key: KAASGUOHWNOPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE: is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is of interest due to its unique chemical structure, which includes a fluorinated aromatic amine and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the following steps:

    Formation of the Amide Bond: The reaction between 3-fluoroaniline and a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the amide intermediate.

    Esterification: The amide intermediate is then reacted with ethanol in the presence of an acid catalyst to form the final ester product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Potential applications in the study of enzyme interactions due to its amide and ester functionalities.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry:

  • Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with various molecular targets. The ester and amide functionalities allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. The fluorine atom can enhance the compound’s binding affinity and specificity by participating in unique interactions with biological targets.

Comparison with Similar Compounds

  • ETHYL 3-{[(2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE
  • ETHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZOATE

Uniqueness:

  • The presence of the fluorine atom in ETHYL 3-{[(3-FLUOROANILINO)CARBONYL]AMINO}BENZOATE distinguishes it from other similar compounds. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

IUPAC Name

ethyl 3-[(3-fluorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c1-2-22-15(20)11-5-3-7-13(9-11)18-16(21)19-14-8-4-6-12(17)10-14/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAASGUOHWNOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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